Quantitative In Vitro Antifungal Activity: Vibunazole vs. Ketoconazole and BAY L9139 Against Pathogenic Fungi
In a comparative in vitro study of 165 clinical fungal isolates, vibunazole (BAY n 7133) demonstrated a broad spectrum of activity comparable to ketoconazole and miconazole. Critically, only BAY n 7133 quantitatively resembled the established imidazoles in terms of measurable MICs, whereas its closely related analog BAY 1 9139 showed a significantly weaker profile [1]. Specifically, for dermatophytes, vibunazole showed an MIC range of 0.39–1.56 μg/ml, while for non-dermatophytic filamentous fungi, the range was higher at 1.56–6.25 μg/ml [2]. This demonstrates that structural analogs within the same chemical series are not functionally equivalent, and vibunazole provides a specific quantitative benchmark for in vitro activity.
| Evidence Dimension | In vitro antifungal activity (MIC range) |
|---|---|
| Target Compound Data | Dermatophytes: 0.39–1.56 μg/ml; Non-dermatophytes: 1.56–6.25 μg/ml |
| Comparator Or Baseline | BAY 1 9139 (structural analog): MIC range reported as higher and less active [2]. Ketoconazole: Comparable broad spectrum but with distinct MIC values. |
| Quantified Difference | Vibunazole showed a 4-fold lower MIC range (0.39-1.56 μg/ml) compared to the 1.56-6.25 μg/ml range for non-dermatophytes. BAY 1 9139 failed to inhibit some strains at 100 μg/ml [2]. |
| Conditions | In vitro susceptibility testing against 31 dermatophyte and 37 non-dermatophyte filamentous fungal isolates [2]. |
Why This Matters
This data confirms vibunazole's specific in vitro activity profile, differentiating it from a less active analog, making it a more reliable tool for studying azole-fungal interactions in laboratory settings.
- [1] Fromtling, R. A., et al. (1983). In-vitro inhibitory activities of 2 new orally absorbable imidazole derivatives: BAY n 7133 and BAY 1 9139. Sabouraudia, 21(3), 179-184. View Source
- [2] Oyeka, C. A., & Gugnani, H. C. (1987). In vitro sensitivity of environmental isolates of pathogenic dematiaceous fungi to azole compounds and a phenylpropyl-morpholine derivative. Mycopathologia, 100(1), 45-50. View Source
